1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane
Overview
Description
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane is a complex organic compound with a unique structure that combines cyclopentyl, imidazole, and diazepane moieties
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a dicarbonyl compound and an amine.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with an oxolan-2-ylmethyl halide under basic conditions.
Formation of the Diazepane Ring: The diazepane ring can be formed through a cyclization reaction involving a diamine and a dihaloalkane.
Introduction of the Cyclopentyl Group: The final step involves the attachment of the cyclopentyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new industrial chemicals and processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-piperazine: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-oxazepane: This compound has an oxazepane ring instead of a diazepane ring.
1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-thiazepane: This compound has a thiazepane ring instead of a diazepane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O3S/c1-28(25,26)20-21-14-18(24(20)16-19-8-4-13-27-19)15-22-9-5-10-23(12-11-22)17-6-2-3-7-17/h14,17,19H,2-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQLWZKSNTRIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCN(CC3)C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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